2-Chloro-8-ethyl-4-methylquinoline

Catalog No.
S12569413
CAS No.
M.F
C12H12ClN
M. Wt
205.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-8-ethyl-4-methylquinoline

Product Name

2-Chloro-8-ethyl-4-methylquinoline

IUPAC Name

2-chloro-8-ethyl-4-methylquinoline

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

InChI

InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3

InChI Key

DNDPHSGMDZZUIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)Cl)C

2-Chloro-8-ethyl-4-methylquinoline is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes a chloro group at the second position, an ethyl group at the eighth position, and a methyl group at the fourth position of the quinoline ring. The molecular formula for this compound is C₁₁H₈ClN, and its molecular weight is approximately 205.63 g/mol. Quinoline derivatives, including 2-chloro-8-ethyl-4-methylquinoline, are notable for their diverse biological activities and applications in medicinal chemistry.

Typical of quinoline derivatives:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrazination: This compound can react with hydrazine to form hydrazone derivatives, which may exhibit enhanced biological activity.
  • Alkylation: The presence of the ethyl and methyl groups allows for alkylation reactions that can modify the compound's properties and reactivity .

Quinoline derivatives are known for their significant biological activities, including:

  • Antimicrobial Activity: Many quinolines exhibit antibacterial and antifungal properties, making them potential candidates for antibiotic development.
  • Anticancer Properties: Some studies suggest that compounds like 2-chloro-8-ethyl-4-methylquinoline may have anticancer effects due to their ability to interfere with cellular processes.
  • Antimalarial Activity: Quinoline derivatives are traditionally associated with antimalarial activity, particularly those related to chloroquine .

The synthesis of 2-chloro-8-ethyl-4-methylquinoline can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves the reaction of an appropriate aniline derivative with chloroacetaldehyde under acidic conditions to form the desired quinoline structure.
  • Alkylation Reactions: Starting from 4-methylquinoline, alkylation with ethyl iodide can yield 8-ethyl derivatives .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving substituted carboxylic acids and hydrazine derivatives .

2-Chloro-8-ethyl-4-methylquinoline has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for further development into pharmaceuticals targeting infections or cancer.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing more complex molecules.
  • Research Tool: Its unique structure makes it useful in studying quinoline chemistry and exploring structure-activity relationships in drug design .

Interaction studies involving 2-chloro-8-ethyl-4-methylquinoline often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, investigations into its interaction with DNA or specific proteins could reveal insights into its anticancer properties.

Several compounds share structural similarities with 2-chloro-8-ethyl-4-methylquinoline. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-MethylquinolineMethyl group at position fourCommonly used in organic synthesis
2-ChloroquinolineChloro group at position twoPrecursor to various quinoline derivatives
8-MethylquinolineMethyl group at position eightExhibits significant biological activity
4-ChloroquinolineChloro group at position fourKnown for its antimicrobial properties

Uniqueness of 2-Chloro-8-Ethyl-4-Methylquinoline

The uniqueness of 2-chloro-8-ethyl-4-methylquinoline lies in its specific arrangement of substituents on the quinoline ring. The combination of both chloro and ethyl groups at critical positions enhances its reactivity and potential biological activity compared to other similar compounds. This structural configuration may contribute to distinct pharmacological profiles, making it a valuable subject for further research in medicinal chemistry .

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

205.0658271 g/mol

Monoisotopic Mass

205.0658271 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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